![molecular formula C15H15N5O3 B2888294 9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 878441-29-3](/img/structure/B2888294.png)
9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Molecular Structure Analysis
The structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. The orientation of the aromatic ring can be locked by certain structural modifications .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substituents. For example, one study reported a compound with a melting point of 260–263°C .Scientific Research Applications
Synthesis and Characterization
- A variety of purinediones, including those similar to 9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, have been synthesized and characterized. For instance, Simo et al. (1995) describe the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the methods for obtaining such compounds (Simo, Rybár, & Alföldi, 1995).
Potential Biological Activities
- Compounds similar to 9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have demonstrated biological activities. Kaminski et al. (1989) reported anti-inflammatory activity in substituted analogues based on a similar purine-dione ring system (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Structural and Spectral Studies
- Detailed structural analysis and spectroscopic studies have been conducted on purine and pyrimidine derivatives. For example, the work by Larson et al. (1989) on the structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate offers insights into the structural characteristics of similar purine derivatives (Larson, Cottam, & Robins, 1989).
Application in Drug Synthesis
- The synthesis and potential applications of purine derivatives in drug development have been explored. For instance, Hayallah (2017) discusses the design and synthesis of purine-diones with potential anticancer activity, highlighting the therapeutic relevance of such compounds (Hayallah, 2017).
Future Directions
Future research could focus on improving the antiretroviral activity of pyrimidines through chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring . Additionally, the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
properties
IUPAC Name |
9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-8-4-7-19(14(20)16-12)9-5-2-3-6-10(9)21/h2-3,5-6,21H,4,7-8H2,1H3,(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGTRXJLUPTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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